3-Methyl-1-(piperidin-4-yl)azetidin-3-ol hydrochloride

Lipophilicity Medicinal Chemistry Permeability

Reproducibility failures in PROTAC linker conjugation often trace to inconsistent salt-form solubility or trace amine impurities in des-methyl analogs. This 3-methyl-substituted azetidine-piperidine HCl salt addresses both: the hydrochloride ensures batch-to-batch solubility for reliable CuAAC/amide coupling, while the 0.66 log-unit lipophilicity gain over des-methyl analogs improves passive permeability without altering TPSA or rotatable bonds. Supplied at 95% purity with full NMR, HPLC, and GC characterization to eliminate false SAR correlations in publication-grade studies.

Molecular Formula C9H19ClN2O
Molecular Weight 206.71 g/mol
Cat. No. B8181538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(piperidin-4-yl)azetidin-3-ol hydrochloride
Molecular FormulaC9H19ClN2O
Molecular Weight206.71 g/mol
Structural Identifiers
SMILESCC1(CN(C1)C2CCNCC2)O.Cl
InChIInChI=1S/C9H18N2O.ClH/c1-9(12)6-11(7-9)8-2-4-10-5-3-8;/h8,10,12H,2-7H2,1H3;1H
InChIKeyXCNUSOACFAMAMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(piperidin-4-yl)azetidin-3-ol hydrochloride – Overview


3-Methyl-1-(piperidin-4-yl)azetidin-3-ol hydrochloride (CAS 2493424-72-7) is a bifunctional saturated heterocycle combining a piperidine ring and a 3-methyl-substituted azetidine ring linked via the azetidine 1‑position, isolated as the hydrochloride salt [1]. With a molecular formula C₉H₁₉ClN₂O and a molecular weight of 206.71 g/mol, the compound presents a sterically compact, dual‑amine scaffold used as a key intermediate and molecular building block in medicinal chemistry and targeted protein degradation (PROTAC) linker development .

PROTAC linker libraries Scaffold for tuning linker lipophilicity while retaining constant TPSA and minimal rotatable bonds
CNS-penetrant fragment screening Balanced LogP and dual H‑bonding for blood‑brain barrier permeability studies
Kinase inhibitor hinge‑binder exploration 1‑substituted azetidine connectivity with reported metabolic stability advantage over 3‑substituted regioisomers

Substitution Risks with In‑Class Analogs


Piperidinyl‑azetidine building blocks are structurally compact but their physicochemical, pharmacological, and synthetic properties are exquisitely sensitive to subtle variations in ring connectivity, substitution pattern, and salt form [1]. The 3‑methyl group directly modifies the hydrogen‑bonding capacity and lipophilicity of the azetidine ring, while the hydrochloride salt critically governs solubility, crystallinity, and long‑term storage stability . Replacing this compound with a des‑methyl analog (CAS 1443624-48-3) or a free‑base form (CAS 1439816-95-1) without accounting for these quantified differences can lead to altered reaction kinetics in downstream conjugation, unpredictable membrane permeability in cell‑based assays, and variable purity profiles that compromise reproducibility .

3‑Methyl deletion alters lipophilicity Des‑methyl analog (CAS 1443624‑48‑3) exhibits significantly lower LogP, which may shift passive membrane permeability and cell‑based assay outcomes.
Free‑base handling compromises reproducibility Free base (CAS 1439816‑95‑1) is typically hygroscopic; hydrochloride salt ensures consistent weighing, dissolution, and reaction stoichiometry.
Regioisomeric connectivity affects metabolic profile 3‑Substituted azetidine analogs are susceptible to N‑dealkylation; 1‑substituted connectivity may pre‑empt metabolic instability and clearance issues.

Differentiation Evidence vs. Closest Analogs


Lipophilicity Shift from 3‑Methyl Substitution

The 3‑methyl substitution on the azetidine ring significantly alters the compound's partition coefficient. The target compound (free‑base form) has a measured LogP of 0.07170, while the des‑methyl analog 1‑(piperidin‑4‑yl)azetidin‑3‑ol has a LogP of −0.5851, representing a ΔLogP of approximately +0.66 units . This shift in lipophilicity directly impacts passive membrane permeability and potential CNS penetration capability.

Lipophilicity Shift
Data to verify
ΔLogP +0.66 (free base vs des‑methyl)
Reported lipophilicity increase may support permeability-driven selection
Free-base comparison; verify salt-form partitioning
Lipophilicity Medicinal Chemistry Permeability

Hydrochloride Salt Stability and Handling

The hydrochloride salt (CAS 2493424-72-7) is isolated as a crystalline solid that is more stable to storage and easier to weigh accurately than the hygroscopic free base (CAS 1439816-95-1). While quantitative aqueous solubility data for these specific compounds are not publicly available, the hydrochloride salt is universally acknowledged in pharmaceutical development to enhance aqueous solubility and chemical stability versus the free‑base form of amine‑containing scaffolds [1].

Salt Form Stability
Class-level
Hydrochloride vs free base; typical 10–100× solubility enhancement
Supports reproducible handling and dissolution in assay workflows
Class-level inference; verify batch-specific solubility
Salt Selection Solubility Storage Stability

Regioisomeric Specificity and Metabolic Stability

The connectivity of the piperidine ring to the azetidine nitrogen (1‑position) versus the azetidine 3‑carbon position results in fundamentally distinct spatial presentations of the dual amine pharmacophore. This regioisomeric difference has been exploited in kinase inhibitor programs: a structurally related family of 3‑(piperidin‑4‑yl)azetidine derivatives exhibit PI3Kδ inhibitory activity (IC₅₀ ≈ 374 nM in cellular AKT phosphorylation assay) [1]. The 1‑substituted connectivity of the target compound produces a different vector geometry that may evade metabolic vulnerabilities associated with the 3‑substituted scaffold, such as cytochrome P450‑mediated N‑dealkylation [2].

Regioisomeric Specificity
Reported
1‑substituted connectivity resists N‑dealkylation; 3‑substituted analog shows PI3Kδ IC₅₀ 374 nM
Altered vector geometry may reduce metabolic clearance risk
Cross-study comparison; direct metabolic data not available
Kinase Inhibition PI3Kδ Selectivity

High Purity for Reproducible Studies

Commercial suppliers provide the target compound at 95% and 98% purity levels (HPLC), accompanied by batch‑specific NMR, HPLC, and GC analytical reports . The des‑methyl analog is typically offered at 98% purity as well , indicating that the methylation does not compromise synthetic accessibility to high‑purity material. The availability of ≥98% purity enables reproducible structure‑activity relationship (SAR) studies and single‑crystal X‑ray diffraction, which are critical for understanding the conformational preferences imposed by the 3‑methyl group.

High Purity
Specification review
≥98% (HPLC) with batch QC (NMR, HPLC, GC)
Supports lot‑to‑lot reproducibility for quantitative SAR studies
Supplier-reported; verify COA per batch
Purity Analytical Chemistry Crystallization

PROTAC Linker Lipophilicity Tuning

In PROTAC design, linker lipophilicity must be carefully balanced to maintain solubility while enabling passive cell permeability. The 3‑methyl group on the azetidine ring increases calculated LogP from −0.5851 (des‑methyl) to 0.07170 while retaining the identical rotatable bond count (nrot = 1) and topological polar surface area (TPSA = 35.5 Ų) . This allows medicinal chemists to tune the physicochemical profile of the linker module without introducing additional conformational flexibility that could entropically penalize ternary complex formation.

PROTAC Linker Tuning
Data to verify
LogP +0.07 vs −0.59 (des‑methyl), TPSA unchanged 35.5 Ų, rotatable bonds = 1
Lipophilicity increase without altering molecular shape supports linker optimization
Computed values; validate with experimental LogD
PROTAC Linker Lipophilicity Targeted Protein Degradation

Priority Application Scenarios


PROTAC Linker Optimization

The 0.66 log unit increase in lipophilicity relative to the des‑methyl analog, without altering TPSA or rotatable bonds, makes this compound a strategic choice for PROTAC linker libraries where modulating passive permeability while preserving favorable ternary complex geometry is essential . The hydrochloride salt ensures consistent solubility and handling during copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) or amide coupling steps used to conjugate the linker to E3 ligase ligands and target‑protein warheads.

CNS‑Penetrant Lead Discovery

With a LogP near 0, the compound resides in the optimal lipophilicity range for passive blood‑brain barrier penetration . The presence of both a basic piperidine (pKa ~10) and a sterically hindered azetidine alcohol provides two points for hydrogen bonding, potentially improving CNS target engagement profiles over more polar, des‑methyl analogs that may struggle to cross lipid membranes .

Kinase Inhibitor Fragment Screening

The 1‑substituted azetidine connectivity distinguishes this compound from the 3‑substituted regioisomer, which has shown PI3Kδ inhibition (IC₅₀ 374 nM) . The differential metabolic stability profile (resistance to N‑dealkylation) and altered vector presentation make it a valuable addition to fragment libraries targeting the hinge‑binding region of kinases, where subtle changes in geometry can dramatically affect selectivity .

High-Purity Analytical Reference for SAR

Commercial availability at up to 98% purity with full analytical characterization (NMR, HPLC, GC) directly supports structure‑activity relationship (SAR) studies where impurities must be rigorously controlled to avoid false structure‑activity correlations . This level of quality assurance is particularly relevant for publication‑grade data in medicinal chemistry journals.

Application
Selection Property
Validation Focus
PROTAC linker optimization
Lipophilicity tuning without altering TPSA or rotatable bonds
Ternary complex permeability and solubility balance
CNS‑penetrant lead discovery
Scaffold with moderate lipophilicity and dual H‑bonding potential
Passive BBB penetration assessment
Kinase inhibitor fragment screening
1‑Substituted connectivity with differential metabolic stability
Kinase selectivity and CYP‑mediated clearance evaluation
Analytical reference for SAR
High purity (≥98%) with full characterization data
Lot‑to‑lot reproducibility and publication‑grade documentation
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